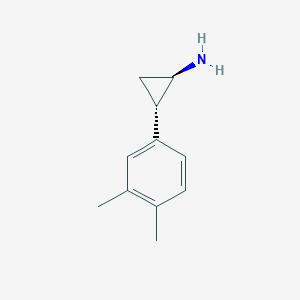
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropane ring substituted with a 3,4-dimethylphenyl group and an amine group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 3,4-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction where the cyclopropane ring is alkylated with a 3,4-dimethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic or basic).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
作用機序
The mechanism of action of (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
(1R,2S)-2-Phenylcyclopropan-1-amine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure with chlorine substitutions instead of methyl groups.
Uniqueness
Substitution Pattern: The presence of the 3,4-dimethylphenyl group imparts unique steric and electronic properties.
Chirality: The specific (1R,2S) configuration may result in different biological activity compared to other stereoisomers.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |
InChIキー |
KNIOVMIFMGBHCG-WDEREUQCSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C |
正規SMILES |
CC1=C(C=C(C=C1)C2CC2N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


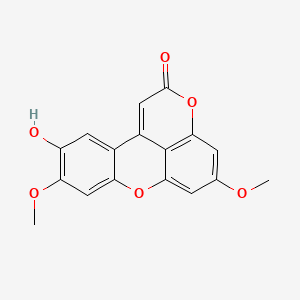
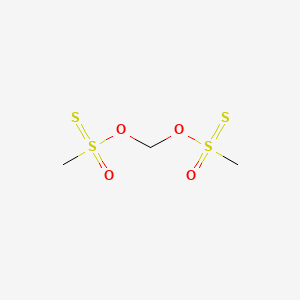

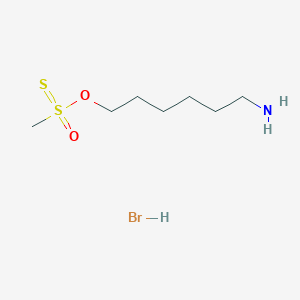

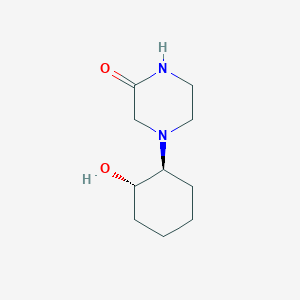
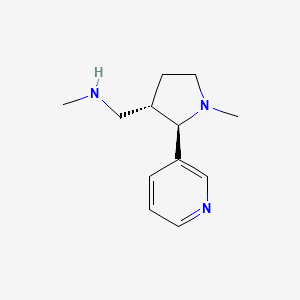
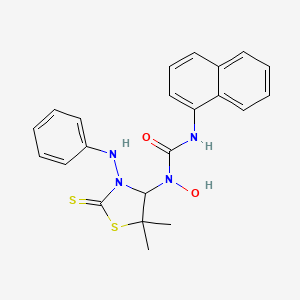
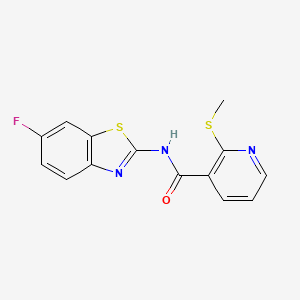

![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
